molecular formula C13H8INO B1386021 4-(4-Iodophenoxy)benzonitrile CAS No. 856704-55-7

4-(4-Iodophenoxy)benzonitrile

Cat. No. B1386021
M. Wt: 321.11 g/mol
InChI Key: VOKQHFPNRAXYNQ-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8INO . It has an average mass of 321.113 Da and a monoisotopic mass of 320.965057 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Iodophenoxy)benzonitrile consists of a benzonitrile group attached to an iodophenol group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Electrolyte Additive for Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile, a derivative closely related to 4-(4-Iodophenoxy)benzonitrile, has been explored as a novel electrolyte additive for the cathodes of high voltage lithium ion batteries. The addition of this compound significantly enhances the cyclic stability and capacity retention of the lithium nickel manganese oxide cathode, resulting in improved battery performance and longevity (Huang et al., 2014).

Insights into Herbicidal Effectivity

Principal component analysis has been utilized to understand the herbicidal effectiveness of benzonitrile derivatives, including 4-hydroxy-benzonitrile derivatives. This study investigated their biological activities in various bioassays, providing insights into their mode of action and emphasizing the importance of the physicochemical properties of these compounds in determining their effectiveness as herbicides (Szigeti, Cserháti & Bordás, 1985).

Microbial Degradation of Benzonitrile Herbicides

The microbial degradation of benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, has been a subject of significant interest, given their extensive use in agriculture and the contamination hazard they pose for groundwater. Studies have been conducted to understand the degradation rates, pathways, and the diversity of degrader organisms involved in this process, providing a foundation for addressing the environmental impact of these compounds (Holtze, Sørensen, Sørensen & Aamand, 2008).

Organic Synthesis and Material Science

Benzonitrile units, integral to a variety of natural products, pharmaceuticals, and agrochemicals, have garnered attention in the field of organic synthesis. For instance, a convenient NHC-catalyzed [4 + 2]-benzannulation protocol has been developed to assemble the benzonitrile framework, showcasing the compound's versatility and potential in complex organic syntheses (Jia & Wang, 2016).

Crystal Structure Analysis

The influence of iodine on the crystal packing of iodo-substituted benzonitriles has been analyzed to understand the substituent effect. This study utilized ab initio density functional calculation methods to examine the energetic situation and dipole moments of single molecules in iodo-substituted benzonitriles and phenols, contributing to the fundamental understanding of crystal structures in material science (Merz, 2006).

properties

IUPAC Name

4-(4-iodophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQHFPNRAXYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Li, CD Sibley, Y Kharel, T Huang, AM Brown… - Bioorganic & medicinal …, 2021 - Elsevier
The sphingosine 1-phosphate (S1P) signaling pathway is an attractive target for pharmacological manipulation due to its involvement in cancer progression and immune cell chemotaxis…
Number of citations: 13 www.sciencedirect.com
H Li - 2019 - vtechworks.lib.vt.edu
Sphingosine kinase 1 (SphK1) is the key enzyme catalyzing the formation of sphingosine-1-phosphate (S1P), which is an important signaling molecule that regulates multiple biological …
Number of citations: 0 vtechworks.lib.vt.edu

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